molecular formula C9H10N2OS B019682 4-Benzothiazolemethanol,2-amino-6-methyl-(9CI) CAS No. 106429-21-4

4-Benzothiazolemethanol,2-amino-6-methyl-(9CI)

Cat. No.: B019682
CAS No.: 106429-21-4
M. Wt: 194.26 g/mol
InChI Key: NDUIWRZPUQSQSB-UHFFFAOYSA-N
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Description

4-Benzothiazolemethanol,2-amino-6-methyl-(9CI) is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
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Biological Activity

4-Benzothiazolemethanol, 2-amino-6-methyl-(9CI), also known as 2-Amino-4-hydroxymethyl-6-methylbenzothiazole, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

  • Molecular Formula : C9H10N2OS
  • Molar Mass : 194.25 g/mol
  • CAS Number : 106429-21-4
  • Appearance : White crystalline powder
  • Solubility : Soluble in methanol and ethyl acetate, nearly insoluble in water

Synthesis

The synthesis of 4-Benzothiazolemethanol involves several steps that typically include the reaction of benzothiazole derivatives with various reagents under controlled conditions. The detailed synthetic routes often utilize methods such as condensation reactions and cyclization processes to achieve the desired compound structure.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity. A study assessed various thiazole derivatives against multiple bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal species like Candida albicans. Some derivatives showed comparable efficacy to standard antimicrobial agents .

Anticancer Activity

The anticancer potential of compounds related to benzothiazole has been extensively studied. For instance, certain derivatives demonstrated potent inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism often involves the inhibition of specific kinases associated with cancer progression .

CompoundCell LineIC50 (µM)Mechanism
4-BenzothiazolemethanolHepG2TBDInhibition of cell proliferation
Thiazole Derivative AMCF70.06Src family kinase inhibition
Thiazole Derivative BNCI-H5220.1DHFR inhibition

Other Biological Activities

In addition to antimicrobial and anticancer properties, benzothiazole derivatives have shown promise in other areas:

  • Anti-inflammatory Effects : Certain compounds have been reported to reduce inflammation markers in vitro.
  • Antidiabetic Activity : Some studies suggest these compounds might influence glucose metabolism positively.

Case Studies

  • Anticancer Study :
    A study highlighted the synthesis of a series of thiazolidinones derived from benzothiazole which exhibited significant cytotoxicity against cancer cell lines. The most potent derivatives were further evaluated for their selectivity index, indicating a favorable therapeutic window .
  • Antimicrobial Screening :
    Another investigation focused on the antimicrobial efficacy of synthesized thiazole derivatives against various pathogens. Results indicated that certain compounds displayed activity comparable to traditional antibiotics, suggesting their potential use in treating infections caused by resistant strains .
  • Pharmacological Evaluation :
    A pharmacological evaluation of benzothiazole derivatives revealed their multifaceted biological activities, including anti-tumor and anti-inflammatory effects. These findings support further exploration into their mechanisms and potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

4-Benzothiazolemethanol derivatives have been studied for their potential as therapeutic agents. The compound exhibits properties that can be harnessed in drug development, particularly for:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds derived from 2-amino-6-methylbenzothiazole can inhibit bacterial growth and have been evaluated for their effectiveness against various pathogens .
  • Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects, suggesting potential use in treating epilepsy and other neurological disorders. The mechanism appears to involve modulation of excitatory neurotransmission pathways .

Agricultural Science

In agrochemicals, 4-benzothiazolemethanol is being explored as a potential fungicide and herbicide. Its efficacy against certain fungal strains has been documented, making it a candidate for developing new crop protection products. The compound's ability to disrupt fungal cell walls contributes to its effectiveness .

Material Science

The compound also finds applications in the synthesis of polymers and other materials. Its chemical properties allow it to act as a coupling agent or cross-linker in polymer chemistry, enhancing the mechanical properties of materials used in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in Scientia Pharmaceutica examined the antimicrobial activity of various benzothiazole derivatives, including those based on 4-benzothiazolemethanol. Results showed that these compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested.

Case Study 2: Neurological Research

In a study assessing the anticonvulsant properties of benzothiazole derivatives, it was found that certain analogs could effectively reduce seizure activity in animal models. The study highlighted the importance of structural modifications on the efficacy of these compounds in modulating neurotransmitter release and receptor activity.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial agentsSignificant inhibition of bacterial growth
Anticonvulsant propertiesReduced seizure activity in animal models
Agricultural ScienceFungicides and herbicidesEffective against specific fungal strains
Material SciencePolymer synthesisEnhanced mechanical properties as cross-linkers

Properties

IUPAC Name

(2-amino-6-methyl-1,3-benzothiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5-2-6(4-12)8-7(3-5)13-9(10)11-8/h2-3,12H,4H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUIWRZPUQSQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30 g (0.135 mol) of 5a are reduced with 337.7 ml (0.405 mol) of DIBAL (20% strength solution in toluene) in analogy to Example 1a.
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
337.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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